12-Deoxy Roxithromycin-d7

LC-MS/MS Internal Standard Isotope Dilution

12-Deoxy Roxithromycin-d7 (Roxithromycin impurity H-d7) is a stable isotope-labeled analog of the macrolide antibiotic impurity 12-Deoxy Roxithromycin, incorporating seven deuterium atoms (d7) at specific positions on its methoxyethoxy methyl oxime side chain. As the deuterated form of European Pharmacopoeia (EP) Impurity H, this compound is a critical analytical reference standard for the accurate quantification and control of one of the most significant process-related impurities in Roxithromycin Active Pharmaceutical Ingredient (API).

Molecular Formula C₄₁H₆₉D₇N₂O₁₄
Molecular Weight 828.09
Cat. No. B1154942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Deoxy Roxithromycin-d7
Synonyms(9E)-12-Deoxy-9-[O-[(2-methoxyethoxy)methyl]oxime] Erythromycin-d7
Molecular FormulaC₄₁H₆₉D₇N₂O₁₄
Molecular Weight828.09
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

12-Deoxy Roxithromycin-d7: Deuterated EP Impurity H Standard for Roxithromycin Analysis


12-Deoxy Roxithromycin-d7 (Roxithromycin impurity H-d7) is a stable isotope-labeled analog of the macrolide antibiotic impurity 12-Deoxy Roxithromycin, incorporating seven deuterium atoms (d7) at specific positions on its methoxyethoxy methyl oxime side chain [1]. As the deuterated form of European Pharmacopoeia (EP) Impurity H, this compound is a critical analytical reference standard for the accurate quantification and control of one of the most significant process-related impurities in Roxithromycin Active Pharmaceutical Ingredient (API) .

Why 12-Deoxy Roxithromycin-d7 Cannot Be Substituted by a Non-Deuterated or Parent Drug Analog


Generic substitution with the non-deuterated 12-Deoxy Roxithromycin (EP Impurity H) or the parent drug deuterated standard Roxithromycin-d7 is analytically invalid. The unlabeled impurity cannot serve as an internal standard due to its identical mass, precluding its use in isotope dilution mass spectrometry for precise matrix effect correction . Conversely, Roxithromycin-d7 is a structural analog of the API, not the deoxy impurity, and therefore cannot co-elute identically or validate the specific chromatographic resolution required to quantify 12-Deoxy Roxithromycin at its strict pharmacopoeial limit of <0.5% [1]. The unique combination of the deoxy structural motif and the +7 Da mass shift is essential for targeted quantification.

Quantitative Evidence Guide for 12-Deoxy Roxithromycin-d7


Precise +7.04 Da Mass Shift Enables Unambiguous MS Discrimination from the Unlabeled Analyte

12-Deoxy Roxithromycin-d7 provides a definitive mass spectrometric advantage over the unlabeled 12-Deoxy Roxithromycin (CAS 425365-65-7). The incorporation of seven deuterium atoms results in a molecular formula of C41H69D7N2O14 and an exact molecular weight of 828.09 g/mol . This creates a mass shift of +7.04 Da compared to the unlabeled analog (C41H76N2O14, MW 821.05) . This clear isotopic signature allows for its use as an internal standard in LC-MS/MS, enabling the mass spectrometer to distinguish it from the native analyte in the same sample extract, a fundamental requirement for isotope dilution quantification.

LC-MS/MS Internal Standard Isotope Dilution Quantitative Analysis

High Chemical Purity (>98%) Ensures Minimal Interference in Quantitative Analytical Methods

For a reference standard to provide reliable quantification, its chemical purity is paramount. Commercial lots of 12-Deoxy Roxithromycin-d7 are supplied with a certified chemical purity of >98% as confirmed by HPLC and MS . While common unlabeled 12-Deoxy Roxithromycin impurity standards are typically offered at a minimum purity of >95% , the higher purity specification of the d7 analog reduces the contribution of non-target signal, providing a more accurate baseline for integration and calculation in HPLC-UV or LC-MS assay methods used for lot release and stability studies.

Reference Standard Purity Analysis Method Validation Quality Control

Targeted Quantification of the Most Quality-Critical Impurity in Roxithromycin API

Among the numerous EP-specified impurities for Roxithromycin, Impurity H is uniquely identified as the principal impurity affecting the quality of the final API. A study evaluating domestic Roxithromycin synthesis found that impurity H was the main impurity influencing drug quality, with crude API batches containing levels exceeding 1% [1]. This far surpasses the European Pharmacopoeia's individual limit of 0.5% for specified impurities [2]. This regulatory and quality burden is not shared equally by all impurities, making an accurate, stable, and specific standard for Impurity H far more critical for process development and quality control than standards for less prevalent or non-limiting impurities like Impurity D or J.

Pharmaceutical Quality Pharmacopoeial Compliance Impurity Profiling API Manufacturing

Optimal Application Scenarios for 12-Deoxy Roxithromycin-d7


Internal Standard for LC-MS/MS Quantification of EP Impurity H in API Batches

Its +7.04 Da mass shift makes 12-Deoxy Roxithromycin-d7 the ideal internal standard for isotope dilution mass spectrometry. When spiked into Roxithromycin API samples prior to analysis, it co-elutes with the unlabeled Impurity H but is mass-discriminated. This corrects for matrix-induced ion suppression and sample preparation losses, enabling validated quantification of the impurity below the mandated EP limit of 0.5% .

Method Development and Validation for Abbreviated New Drug Applications (ANDAs)

For generic pharmaceutical manufacturers filing ANDAs, demonstrating analytical method validity is a prerequisite. 12-Deoxy Roxithromycin-d7 is supplied with detailed characterization data compliant with regulatory guidelines, making it suitable for use as a reference standard in method validation (AMV) and quality control (QC) applications for Roxithromycin, thereby facilitating the establishment of specificity, linearity, accuracy, and precision for impurity determination [1].

Comparative Stability Studies and Degradation Pathway Tracing

In forced degradation studies of Roxithromycin drug product, Impurity H has been identified as a significant degradation-related substance. As the deuterated form of this critical degradant, 12-Deoxy Roxithromycin-d7 can be used to accurately track the formation of Impurity H under stress conditions (hydrolysis, oxidation) via LC-MS, distinguishing process impurities from degradation products and providing kinetic data to support shelf-life determination [2].

ROxithromycin Manufacturing Process Optimization

Since the level of Impurity H is directly correlated to the quality of the starting material thiocyanate erythromycin, 12-Deoxy Roxithromycin-d7 serves as a precise quantification tool during process optimization. By accurately measuring Impurity H levels at various synthesis stages, manufacturers can optimize purification steps to consistently keep this main quality-influencing impurity below the 0.5% EP threshold, thereby increasing API batch acceptance rates [3].

Quote Request

Request a Quote for 12-Deoxy Roxithromycin-d7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.